molecular formula C19H25Cl2NO3S B11503033 N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide

N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide

Cat. No.: B11503033
M. Wt: 418.4 g/mol
InChI Key: VYWXHISRWBKJCC-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety linked to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonyl chloride to form the sulfonamide linkage. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions to introduce functional groups.

    Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the sulfonamide group can interact with active sites or catalytic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Adamantan-1-yloxy)ethyl]-2-(hexyloxy)benzamide
  • N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Uniqueness

N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide is unique due to its specific combination of an adamantane moiety with a sulfonamide group and dichlorobenzene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H25Cl2NO3S

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-methylbenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO3S/c1-12-4-18(17(21)8-16(12)20)26(23,24)22-2-3-25-19-9-13-5-14(10-19)7-15(6-13)11-19/h4,8,13-15,22H,2-3,5-7,9-11H2,1H3

InChI Key

VYWXHISRWBKJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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